molecular formula C11H11F2N3 B3010941 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile CAS No. 2020572-61-4

6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile

Cat. No.: B3010941
CAS No.: 2020572-61-4
M. Wt: 223.227
InChI Key: LITNGFMPSXIBAW-UHFFFAOYSA-N
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Description

6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile is a chemical compound characterized by the presence of a difluoropiperidine moiety attached to a nicotinonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile typically involves the reaction of 4,4-difluoropiperidine with nicotinonitrile under specific conditions. One common method includes the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is stirred at room temperature for a few hours, followed by extraction and purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile is unique due to its specific combination of a difluoropiperidine moiety and a nicotinonitrile structure. This combination imparts distinct chemical properties and potential for diverse applications in research and industry.

Properties

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c12-11(13)3-5-16(6-4-11)10-2-1-9(7-14)8-15-10/h1-2,8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITNGFMPSXIBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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